

understanding the properties of Propargyl-PEG3-acid linkers

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Compound of Interest

Compound Name: Propargyl-PEG3-acid

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An In-depth Technical Guide to Propargyl-PEG3acid Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to the **Propargyl-PEG3-acid** linker, a versatile tool in modern bioconjugation and therapeutic development.

Core Properties of Propargyl-PEG3-acid

Propargyl-PEG3-acid is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The PEG chain enhances solubility in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.

Quantitative Data Summary

The key physicochemical properties of **Propargyl-PEG3-acid** are summarized below.



Property	Value
Molecular Formula	C10H16O5
Molecular Weight	216.23 g/mol
CAS Number	1347760-82-0
Appearance	Liquid
Purity	Typically ≥95%
Solubility	Soluble in Water, DMSO, DCM, DMF
Storage Conditions	Short-term (weeks) at 0-4°C; Long-term (months to years) at -20°C, protected from light and moisture.

Core Applications in Drug Development

The dual functionality of the **Propargyl-PEG3-acid** linker makes it a valuable component in the construction of complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid can be activated to react with amine residues (e.g., lysine) on the antibody surface. The propargyl group can then be conjugated to an azide-modified cytotoxic drug using highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[1] [2] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[3] **Propargyl-PEG3-acid** is an ideal linker for PROTAC synthesis, allowing for the covalent attachment of the two distinct ligands. The defined length of the PEG3 spacer helps to optimize the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]



Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving **Propargyl-PEG3-acid**. These are generalized protocols and may require optimization based on the specific substrates used.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the activation of the linker's carboxylic acid to form a semistable N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary aminecontaining molecule (e.g., an antibody, protein, or other ligand).

Materials:

- Propargyl-PEG3-acid
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column for purification

Procedure:

- Reagent Preparation:
 - Equilibrate EDC and NHS to room temperature before opening.



- Prepare a stock solution of Propargyl-PEG3-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
- Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
- Dissolve the amine-containing molecule in Coupling Buffer.
- Activation of Propargyl-PEG3-acid:
 - In a reaction tube, combine the Propargyl-PEG3-acid solution with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS.
 - Incubate the reaction for 15-30 minutes at room temperature to form the Propargyl-PEG3-NHS ester.[5]
- Conjugation to Amine-Containing Molecule:
 - Immediately add the activated NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker relative to the amine molecule is a common starting point for optimization.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
 Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.
 - Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the linker's terminal alkyne to an azide-containing molecule (e.g., a modified drug payload or fluorescent probe).



Materials:

- Propargyl-PEG3-acid conjugate (from Protocol 1) or other propargyl-containing molecule
- Azide-containing molecule
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions to improve efficiency and reduce cytotoxicity.[6][7]
- Reaction Buffer: PBS, pH 7.4
- DMSO (if needed to dissolve reagents)

Procedure:

- Reagent Preparation:
 - Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water,
 and 100 mM Sodium Ascorbate in water (prepare fresh).[8]
 - Dissolve the alkyne- and azide-containing molecules in the Reaction Buffer (or DMSO for hydrophobic molecules).
- Catalyst Preparation:
 - In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let the solution stand for 2-3 minutes to allow the complex to form.[8]
- Click Reaction:
 - In the main reaction tube, combine the propargyl-containing molecule and the azidecontaining molecule. A slight molar excess (1.5 to 5-fold) of one reactant is often used to drive the reaction to completion.



- Add the prepared CuSO₄/THPTA catalyst complex to the reaction mixture. A final copper concentration of 0.1 to 0.5 mM is typical.
- Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of the ascorbate should be 5-10 times that of the copper.[9]
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.

Purification:

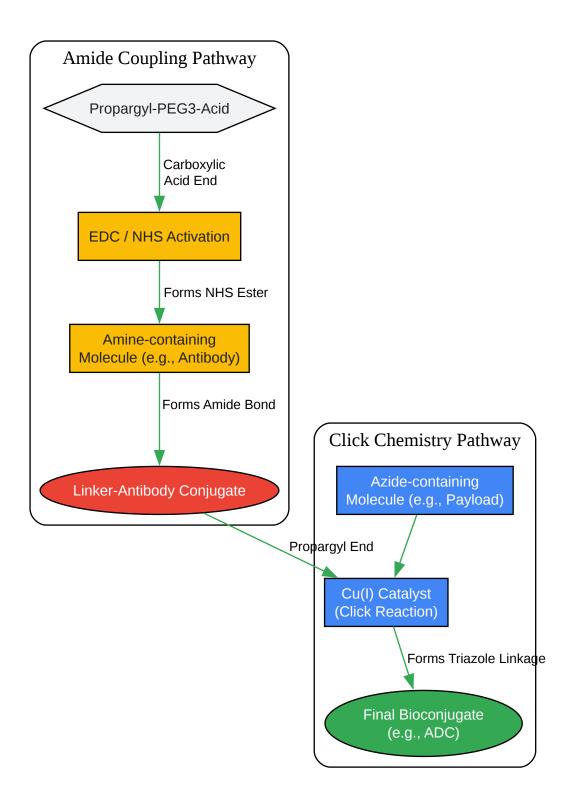
 Once the reaction is complete, purify the final conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove the copper catalyst, excess reagents, and byproducts.

Mandatory Visualizations

The following diagrams illustrate the structure, workflow, and a key mechanism of action related to **Propargyl-PEG3-acid** linkers.

Caption: Chemical structure of **Propargyl-PEG3-acid**.





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